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molecular formula C6H6N4O2S B8321772 1H-pyrido[2,3-c][1,2,6]thiadiazin-4-amine-2,2-dioxide

1H-pyrido[2,3-c][1,2,6]thiadiazin-4-amine-2,2-dioxide

Cat. No. B8321772
M. Wt: 198.21 g/mol
InChI Key: IHYDGJIXNIDLCX-UHFFFAOYSA-N
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Patent
US08633186B2

Procedure details

A stirred mixture of 2-aminonicotinonitrile (238 mg, 2.0 mmol), sulfamide (192 mg, 2.0 mmol), and 1 mL of DBU was heated at 160° C. under nitrogen overnight. After it was cooled down to room temperature, the reaction mixture was diluted with water, and extracted three times with EtOAc. The aqueous layer was dried down under vacuum, and the residue was purified by chromatography on silica gel eluting with 15% MeOH in dichloromethane to give the title compound as a yellow solid. 1H NMR (400 MHz, DMSO-d6) δ 6.87 (t, J=5.6 Hz, 1H), 7.95 (brs, 2H), 8.22 (d, J=5.2 Hz, 1H), 8.39-8.37 (m, 1H), 12.58 (brs, 1H). MS 199 (MH+).
Quantity
238 mg
Type
reactant
Reaction Step One
Quantity
192 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[N:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[S:10]([NH2:14])([NH2:13])(=[O:12])=[O:11].C1CCN2C(=NCCC2)CC1>O>[NH:13]1[C:2]2[N:9]=[CH:8][CH:7]=[CH:6][C:3]=2[C:4]([NH2:5])=[N:14][S:10]1(=[O:12])=[O:11]

Inputs

Step One
Name
Quantity
238 mg
Type
reactant
Smiles
NC1=C(C#N)C=CC=N1
Name
Quantity
192 mg
Type
reactant
Smiles
S(=O)(=O)(N)N
Name
Quantity
1 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After it was cooled down to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted three times with EtOAc
CUSTOM
Type
CUSTOM
Details
The aqueous layer was dried down under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel eluting with 15% MeOH in dichloromethane

Outcomes

Product
Name
Type
product
Smiles
N1S(N=C(C2=C1N=CC=C2)N)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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